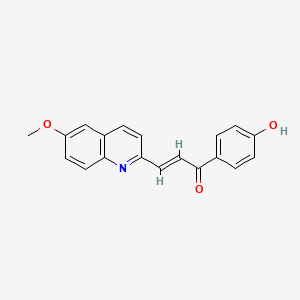![molecular formula C20H23N3O4 B2825215 [(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate CAS No. 1427974-17-1](/img/structure/B2825215.png)
[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a cyanocycloheptyl moiety, a carbamoyl group, and an indole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyanocycloheptyl Group: The cyanocycloheptyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source and a cycloheptyl halide.
Coupling Reaction: The final step involves the coupling of the indole derivative with the cyanocycloheptyl carbamoyl intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanocycloheptyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole and carbamoyl groups.
Substitution: Substituted cyanocycloheptyl derivatives.
Aplicaciones Científicas De Investigación
[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The cyanocycloheptyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Cyanocycloheptyl Compounds: Compounds containing the cyanocycloheptyl group, such as cyanocycloheptyl amines.
Uniqueness
[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 2-(2-oxo-1,3-dihydroindol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c21-13-20(9-5-1-2-6-10-20)23-17(24)12-27-18(25)11-15-14-7-3-4-8-16(14)22-19(15)26/h3-4,7-8,15H,1-2,5-6,9-12H2,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFLRBXBBMUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC(=O)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)

![2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid](/img/structure/B2825139.png)







![5-Fluoro-2-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2825150.png)


